Nvp-qav-680

Übersicht

Beschreibung

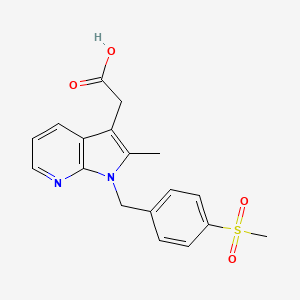

QAV-680, auch bekannt als NVP-QAV680, ist eine niedermolekulare Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Pyrrolopyridine bekannt sind. Diese Verbindungen enthalten einen Pyrrolring, der mit einem Pyridinring kondensiert ist. QAV-680 wurde wegen seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere als potenter und selektiver Antagonist des CRTh2-Rezeptors (Prostaglandin-D2-Rezeptor 2). Dieser Rezeptor ist an der Aktivierung von Eosinophilen und Th2-Lymphozyten beteiligt, die eine Rolle bei allergischen Erkrankungen wie Asthma und allergischer Rhinitis spielen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung der Pyrrolopyridin-Chemie und Entwicklung neuer synthetischer Methoden.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Immunantworten durch das gezielte Ansprechen des CRTh2-Rezeptors.

Medizin: Als potenzielles Therapeutikum zur Behandlung von allergischen Erkrankungen wie Asthma und allergischer Rhinitis untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika .

Wirkmechanismus

QAV-680 übt seine Wirkungen aus, indem es selektiv den CRTh2-Rezeptor antagonisiert, der an der Aktivierung von Eosinophilen und Th2-Lymphozyten beteiligt ist. Durch die Hemmung dieses Rezeptors kann QAV-680 die Entzündungsreaktion reduzieren, die mit allergischen Erkrankungen verbunden ist. Zu den beteiligten molekularen Zielen und Signalwegen gehört die Hemmung der Bindung von Prostaglandin D2 an den CRTh2-Rezeptor, was zu einer verminderten Aktivierung nachgeschalteter Signalwege führt .

Wirkmechanismus

Target of Action

Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . The CRTh2 receptor is a G-protein-coupled receptor that is involved in the recruitment and activation of certain white blood cells, including eosinophils and Th2 lymphocytes .

Mode of Action

This compound interacts with the CRTh2 receptor, inhibiting its function . This inhibition is achieved by the compound binding to the receptor, preventing it from interacting with its natural ligand, prostaglandin D2 . This results in a decrease in the activation and recruitment of eosinophils and Th2 lymphocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin D2-CRTh2 pathway . By inhibiting the CRTh2 receptor, this compound disrupts this pathway, leading to a reduction in the inflammatory response typically mediated by eosinophils and Th2 lymphocytes .

Pharmacokinetics

It is known that the compound exhibits good oral bioavailability in rats

Result of Action

The inhibition of the CRTh2 receptor by this compound leads to a reduction in the activation and recruitment of eosinophils and Th2 lymphocytes . This can result in a decrease in the inflammatory response, which is beneficial in the treatment of conditions such as asthma and allergic rhinitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

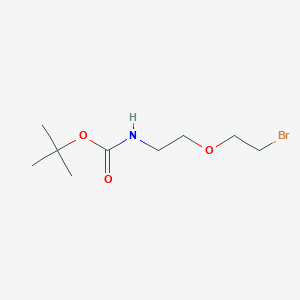

Die Synthese von QAV-680 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Pyrrolopyridin-Kerns und die Einführung von funktionellen Gruppen, um die gewünschte biologische Aktivität zu erreichen. Der Syntheseweg umfasst in der Regel:

- Bildung des Pyrrolrings durch Cyclisierungsreaktionen.

- Kondensation des Pyrrolrings mit einem Pyridinring, um den Pyrrolopyridin-Kern zu bilden.

- Einführung von Substituenten wie Methylsulfonyl- und Benzylgruppen, um die Aktivität und Selektivität der Verbindung zu verbessern .

Industrielle Produktionsverfahren

Die industrielle Produktion von QAV-680 würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie Durchflusschemie und Prozessintensivierung umfassen, um die Produktion zu skalieren und gleichzeitig die Qualität des Endprodukts zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

QAV-680 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um funktionelle Gruppen einzuführen oder zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome im Molekül zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fevipiprant (NVP-QAW039): Ein weiterer CRTh2-Rezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Setipiprant: Ein CRTh2-Rezeptor-Antagonist, der wegen seines Potenzials zur Behandlung von Haarausfall und anderen Erkrankungen untersucht wird.

Einzigartigkeit von QAV-680

QAV-680 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als CRTh2-Rezeptor-Antagonist. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, was seine Fähigkeit betrifft, die Aktivierung von Eosinophilen und Th2-Lymphozyten zu hemmen, was es zu einem potenziellen Kandidaten für die Behandlung allergischer Erkrankungen macht .

Eigenschaften

IUPAC Name |

2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPFAMROKXHVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-16-7 | |

| Record name | NVP-QAV-680 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QAV-680 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QAV-680 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)

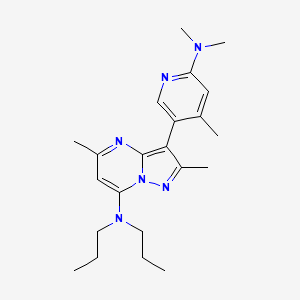

![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)

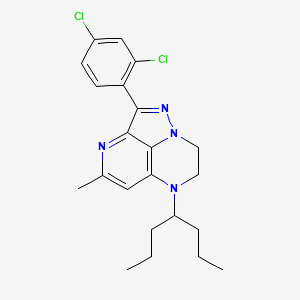

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)

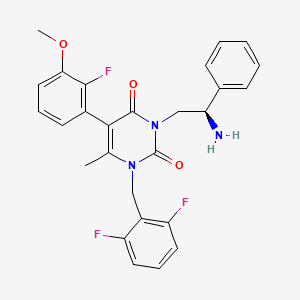

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)